![molecular formula C15H17N3O3 B2785805 Furan-3-yl(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone CAS No. 2097930-73-7](/img/structure/B2785805.png)
Furan-3-yl(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Furan-3-yl(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone is a chemical compound that has been extensively studied in scientific research due to its potential therapeutic applications. This compound is commonly referred to as FMPM and is synthesized using a specific method that involves the use of various reagents and solvents. In
Mecanismo De Acción
The mechanism of action of FMPM involves its ability to inhibit the activity of certain enzymes and signaling pathways that are involved in various cellular processes. Specifically, FMPM has been shown to inhibit the activity of Aurora kinase A and B, which are involved in cell division and proliferation. FMPM has also been shown to inhibit the activity of glycogen synthase kinase-3β (GSK-3β), which is involved in the regulation of various cellular processes such as cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of FMPM are primarily related to its ability to inhibit the activity of various enzymes and signaling pathways. Inhibition of Aurora kinase A and B leads to the arrest of cell division and proliferation, which can lead to the death of cancer cells. Inhibition of GSK-3β can lead to the activation of various signaling pathways that are involved in cell survival and growth. Additionally, FMPM has been shown to inhibit the aggregation of certain proteins that are implicated in Alzheimer's disease and Parkinson's disease, which can lead to the prevention or treatment of these diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using FMPM in lab experiments is its potent anti-cancer properties, which make it a promising candidate for the development of new cancer therapies. Additionally, FMPM has been shown to have potential therapeutic applications in other diseases such as Alzheimer's disease and Parkinson's disease. However, one limitation of using FMPM in lab experiments is that it may have off-target effects on other enzymes and signaling pathways, which can lead to unwanted side effects.
Direcciones Futuras
There are several future directions for research on FMPM. One direction is to further investigate its potential therapeutic applications in other diseases such as Alzheimer's disease and Parkinson's disease. Another direction is to develop more potent and selective inhibitors of Aurora kinase A and B, which may have fewer off-target effects. Additionally, research can be done to investigate the potential use of FMPM in combination with other anti-cancer drugs to enhance its therapeutic efficacy.
Métodos De Síntesis
The synthesis of FMPM involves the reaction between furan-3-carboxylic acid, 2-methylpyrimidine-4-carboxylic acid, and piperidin-4-ol in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in a solvent such as dichloromethane or tetrahydrofuran (THF) at room temperature for several hours. The resulting product is then purified using column chromatography to obtain pure FMPM.
Aplicaciones Científicas De Investigación
FMPM has been extensively studied in scientific research for its potential therapeutic applications, particularly in the field of cancer research. It has been shown to have potent anti-cancer properties by inhibiting the activity of certain enzymes and signaling pathways that are involved in cancer cell growth and proliferation. FMPM has also been studied for its potential use in the treatment of other diseases such as Alzheimer's disease and Parkinson's disease due to its ability to inhibit the aggregation of certain proteins that are implicated in these diseases.
Propiedades
IUPAC Name |
furan-3-yl-[4-(2-methylpyrimidin-4-yl)oxypiperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c1-11-16-6-2-14(17-11)21-13-3-7-18(8-4-13)15(19)12-5-9-20-10-12/h2,5-6,9-10,13H,3-4,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCCKDNLRPDYDAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)OC2CCN(CC2)C(=O)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.